molecular formula C18H20N2O4S B5980189 Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate

Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate

Cat. No.: B5980189
M. Wt: 360.4 g/mol
InChI Key: OMIHQFLPDVJCSL-UHFFFAOYSA-N
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Description

Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 4-methylphenylsulfonyl group, making it a unique and versatile molecule in various scientific research applications.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable techniques . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-15-7-9-17(10-8-15)25(22,23)20-13-11-19(12-14-20)18(21)24-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIHQFLPDVJCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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